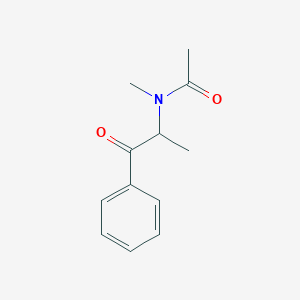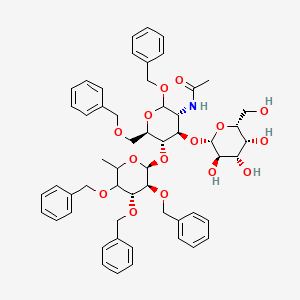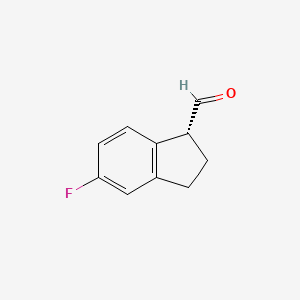![molecular formula C10H5F17O B13412622 2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol CAS No. 872398-73-7](/img/structure/B13412622.png)
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol is a fluorinated organic compound characterized by the presence of deuterium and carbon-13 isotopes. This compound is part of the broader class of perfluoroalkyl substances, which are known for their unique chemical properties, including high thermal stability and resistance to degradation .
Métodos De Preparación
The synthesis of 2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol typically involves the introduction of deuterium and carbon-13 isotopes into the perfluorooctyl chain. One common method includes the reaction of perfluorooctyl iodide with deuterated and carbon-13 labeled ethanol under controlled conditions. Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid group.
Reduction: The compound can be reduced to form different fluorinated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol has several applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy due to its isotopic labeling.
Biology: Studied for its effects on cellular processes and its potential use in drug delivery systems.
Medicine: Investigated for its role in imaging techniques and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol involves its interaction with cellular membranes and proteins. The fluorinated chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It may also interact with specific proteins, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
2-Perfluorooctyl-[1,1-2H2]-[1,2-13C2]-ethanol is unique due to its isotopic labeling, which distinguishes it from other perfluorooctyl compounds. Similar compounds include:
Perfluorooctyl iodide: Used as a precursor in the synthesis of various fluorinated compounds.
Perfluorooctyl carboxylic acid: Known for its use in industrial applications and environmental persistence.
Perfluorooctyl sulfonate: Widely studied for its environmental impact and regulatory concerns.
Propiedades
Número CAS |
872398-73-7 |
|---|---|
Fórmula molecular |
C10H5F17O |
Peso molecular |
468.12 g/mol |
Nombre IUPAC |
1,1-dideuterio-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluoro(1,2-13C2)decan-1-ol |
InChI |
InChI=1S/C10H5F17O/c11-3(12,1-2-28)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h28H,1-2H2/i1+1,2+1D2 |
Clave InChI |
JJUBFBTUBACDHW-CKAPDXAHSA-N |
SMILES isomérico |
[2H][13C]([2H])([13CH2]C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
SMILES canónico |
C(CO)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)
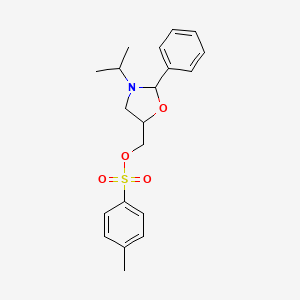


![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)
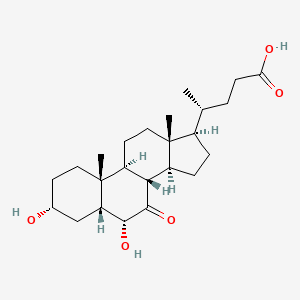
![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
